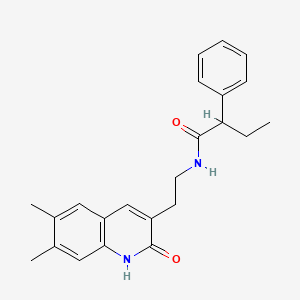

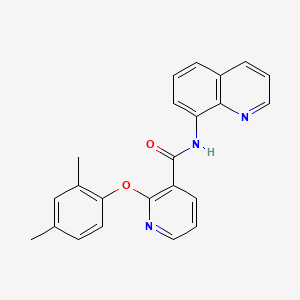

![molecular formula C21H17F3N4O3S B2362786 (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine CAS No. 882253-03-4](/img/structure/B2362786.png)

(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the degradation of 5-methylisoxazol-3-carboxamide to 5-methylisoxazol-3-amine under the action of sodium hypochlorite. This is then condensed with p-acetamidophenylsulfonyl chloride to form 3-(p-acetamidophenylsulfonylamino)-5-methylisoxazole, which is then hydrolyzed under alkaline conditions to yield 3-(p-aminophenylsulfonylamino)-5-methylisoxazole .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups including an isoxazole ring, a sulfonyl group, and an amine group. The presence of these functional groups contributes to the unique properties of this compound.Chemical Reactions Analysis

The chemical reactions involving this compound are largely dependent on the functional groups present in the molecule. For instance, the amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of multiple functional groups including an isoxazole ring, a sulfonyl group, and an amine group contribute to its unique properties.Applications De Recherche Scientifique

Anticancer Activity

The isoxazole ring system has been widely explored as a key building block for drugs. Derivatives of this compound exhibit a broad spectrum of pharmacological properties, including anticancer activity . Researchers have synthesized novel isoxazole/pyrazole derivatives and evaluated their cytotoxic potency against cancer cell lines. Some of these compounds demonstrated high efficacy against Panc-1 carcinoma cells, although their activity against Caco-2 cell lines was moderate to weak .

Mosquito Larvicidal Activity

3-Amino-5-methylisoxazole has been used in the synthesis of naphtho[1,2-e][1,3]oxazines with potential mosquito larvicidal activity .

Antimicrobial Properties

While specific studies on this compound are limited, isoxazole derivatives have shown diverse chemotherapeutic potentials. These include antimicrobial activities , such as antibacterial effects .

Heterocyclizations

Recent research has explored the chemical behavior of 3-amino-5-methylisoxazole in heterocyclizations . These reactions involve aromatic aldehydes, pyruvic acid, and their derivatives, leading to the formation of novel compounds .

Metal-Free Synthetic Routes

Metal-free synthetic routes to isoxazoles have gained attention. For instance, (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole derivatives have been synthesized with over 65% yields. These compounds exhibit biological activity, including cytotoxic effects .

Orientations Futures

The future directions for this compound could involve further exploration of its potential uses in scientific research and drug development. Given its unique structure and properties, it could be a valuable tool in medicinal chemistry. Further studies could also explore the impact of isoxazole substituents on polymorph formation .

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O3S/c1-12-9-18(17-8-3-14(21(22,23)24)11-19(17)25-12)26-15-4-6-16(7-5-15)32(29,30)28-20-10-13(2)31-27-20/h3-11H,1-2H3,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSYOZFOSJGCQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

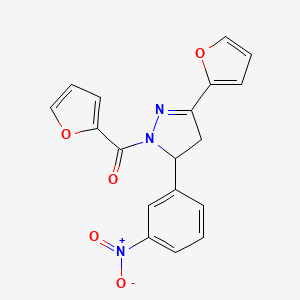

![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2362707.png)

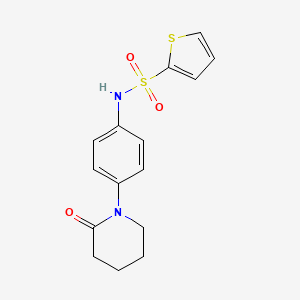

![N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2362711.png)

![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)

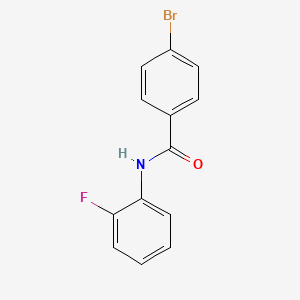

![3-(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2362716.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2362721.png)

![methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate](/img/structure/B2362723.png)

![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2362725.png)